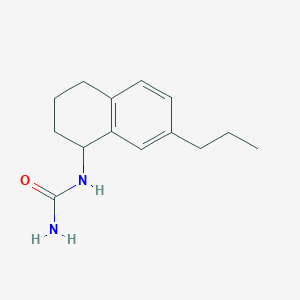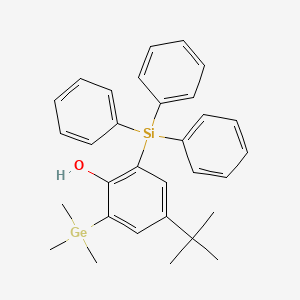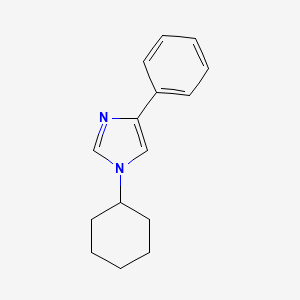
Tridecanoic acid, 2,3-epoxypropyl ester
説明
Tridecanoic acid, 2,3-epoxypropyl ester is an organic compound with the molecular formula C16H30O3. It is an ester derived from tridecanoic acid and 2,3-epoxypropyl alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tridecanoic acid, 2,3-epoxypropyl ester typically involves a two-step process. The first step is the acidolysis reaction, where tridecanoic acid reacts with epichlorohydrin to form a chlorohydrin ester intermediate. This reaction is usually catalyzed by tetramethylammonium chloride (TMAC) and occurs at a temperature range of 70-90°C . The second step is the ring-closure reaction, which involves the treatment of the chlorohydrin ester with an alkali to form the final epoxypropyl ester .
Industrial Production Methods
In industrial settings, the production of this compound follows the same two-step process but on a larger scale. The reaction conditions are optimized to achieve high conversion rates and yields. For instance, the acidolysis reaction can achieve a 99% conversion of tridecanoic acid and a 91-93% effective utilization rate of epichlorohydrin . The ring-closure step is also optimized to reduce treatment time and improve yield by 3-5% .
化学反応の分析
Types of Reactions
Tridecanoic acid, 2,3-epoxypropyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides and other oxidation products.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Nucleophiles: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various epoxides, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Tridecanoic acid, 2,3-epoxypropyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research has explored its potential in drug delivery systems and as a precursor for bioactive compounds.
作用機序
The mechanism of action of tridecanoic acid, 2,3-epoxypropyl ester involves its interaction with cellular components. For instance, its antimicrobial activity is attributed to its ability to disrupt cellular membranes, causing leakage of cellular contents and eventual cell death . The compound can also interact with specific molecular targets, such as enzymes and proteins, leading to conformational changes and inhibition of their activity .
類似化合物との比較
Similar Compounds
Glycidyl methacrylate:
Tridecylic acid: This is the parent acid from which tridecanoic acid, 2,3-epoxypropyl ester is derived.
Uniqueness
This compound is unique due to its combination of the long-chain fatty acid (tridecanoic acid) and the reactive epoxypropyl group. This combination imparts unique chemical properties, such as enhanced reactivity and stability, making it suitable for various applications in chemistry, biology, and industry .
特性
IUPAC Name |
oxiran-2-ylmethyl tridecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-16(17)19-14-15-13-18-15/h15H,2-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHAOAMGENPBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCC1CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276168, DTXSID30981494 | |
| Record name | Tridecanoic acid, 2,3-epoxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Oxiran-2-yl)methyl tridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30981494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63978-73-4, 65207-60-5 | |
| Record name | Tridecanoic acid, 2,3-epoxypropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063978734 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tridecanoic acid, 2,3-epoxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Oxiran-2-yl)methyl tridecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30981494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


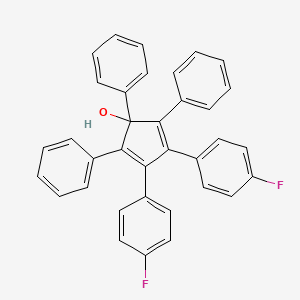

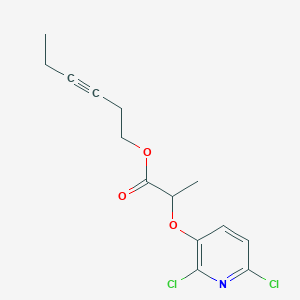
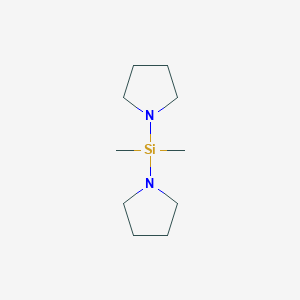
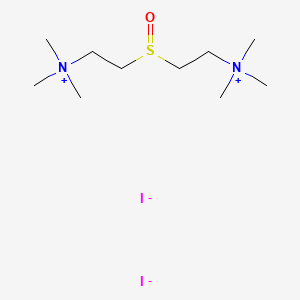
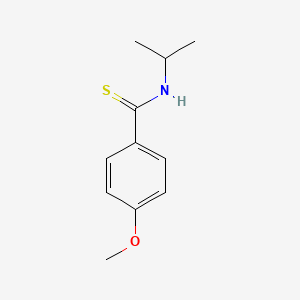
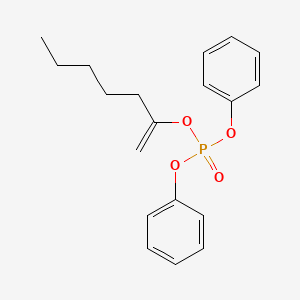
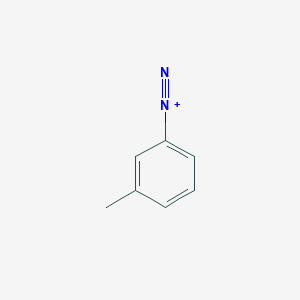

![N-[(2-Sulfanylethyl)carbamoyl]hexanamide](/img/structure/B14506289.png)
